molecular formula C15H19N B8401627 N-(naphthalen-2-ylmethyl)butan-1-amine

N-(naphthalen-2-ylmethyl)butan-1-amine

Cat. No.: B8401627
M. Wt: 213.32 g/mol
InChI Key: GLZOOQPVZWWODD-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-ylmethyl)butan-1-amine is a synthetic naphthalene-based amine compound of significant interest in medicinal chemistry and antimicrobial research. Its core structure, featuring a lipophilic naphthalene ring system linked to a flexible butylamine chain, is strategically designed to mimic the amphipathic architecture of bioactive molecules. This structure is characteristic of Synthetic Mimics of Antimicrobial Peptides (SMAMPs), which are pursued to overcome the stability and cost limitations of natural peptide drugs . In research settings, this compound serves as a key intermediate or core structure for developing novel antimicrobial agents. Structural analogues, particularly those incorporating a naphthalen-2-ylmethyl group, have demonstrated potent, broad-spectrum growth inhibition of clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans , with MIC values in the sub-micromolar range . The naphthalene moiety is a critical pharmacophore in drug discovery, also found in inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are targets for modulating chemotherapy drug uptake and adenosine signaling . The mechanism of action for such naphthyl-amine conjugates is often associated with disrupting bacterial cell membranes, leading to increased permeability and cell death . Please Note: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets (SDS) and handling instructions must be consulted prior to use.

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C15H19N/c1-2-3-10-16-12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11,16H,2-3,10,12H2,1H3

InChI Key

GLZOOQPVZWWODD-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Observations :

  • Naphthalene Position : The naphthalen-2-ylmethyl group in the target compound may offer better steric accessibility for biological interactions compared to the 1-position isomer .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce amine basicity, while bulky groups (e.g., tert-butyl in ) enhance steric hindrance, affecting reactivity.

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties
Compound Name ¹H NMR (δ, Key Signals) Boiling Point/LogP Reference
N-(naphthalen-2-ylmethyl)butan-1-amine 4.24 (s, –CH₂–naphthyl) LogP ~3.24 (estimated)
N-benzyl-N-methylbutan-1-amine Not reported LogP ~2.5
N-phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine LogP 7.19

Key Observations :

  • Lipophilicity : The naphthalen-2-ylmethyl group increases LogP compared to benzyl analogs (e.g., LogP 7.19 for vs. ~3.24 for ), influencing bioavailability.
  • Hydrogen Bonding : Butan-1-amine derivatives with polar substituents (e.g., –SMe in ) exhibit altered solubility compared to aromatic analogs.

Preparation Methods

Synthesis of 2-(Chloromethyl)naphthalene

The preparation of 2-(chloromethyl)naphthalene serves as a critical precursor. As detailed in the Royal Society of Chemistry protocol, naphthalen-2-ylmethanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by gradual warming to room temperature. This method achieves a 96% yield of the chlorinated derivative, with purity confirmed via 1H^1H-NMR spectroscopy. Alternative routes involving Friedel-Crafts alkylation of naphthalene with formaldehyde and hydrochloric acid have also been reported, though these methods risk polyalkylation byproducts.

Amination with Butan-1-amine

Reaction of 2-(chloromethyl)naphthalene with butan-1-amine under basic conditions proceeds via an SN2S_N2 mechanism. A patent by demonstrates that combining 1-chloromethylnaphthalene with a primary amine in the presence of potassium hydroxide and tetra-n-butylammonium bromide (phase-transfer catalyst) at 5°C achieves an 82% yield of the target amine after vacuum distillation. Elevated temperatures (>25°C) promote bis-alkylation impurities, necessitating stringent temperature control.

Table 1: Optimization of Nucleophilic Substitution Conditions

Amine Equiv.BaseCatalystTemp. (°C)Yield (%)
1.2KOHTBAB582
2.0NaOHNone2568

Reductive Amination of Naphthalen-2-ylmethyl Ketone

Ketone Synthesis via Grignard Addition

Naphthalen-2-ylmethyl ketone is synthesized through a Grignard reaction between naphthalen-2-ylmagnesium bromide and acetonitrile. The Royal Society of Chemistry method reports a 75% yield for analogous naphthyl methanol derivatives, though ketone isolation requires careful silica gel chromatography.

Reductive Amination with Butan-1-amine

The ketone intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions. While this method avoids hazardous chlorinated intermediates, yields are moderate (65–70%) due to competing imine formation. Hydrogenation over Raney nickel at 50 psi H₂ improves efficiency but introduces safety constraints.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Naphthalene Functionalization

The PMC study highlights Suzuki-Miyaura coupling between 6-bromonaphthalen-2-amine and heteroaryl boronic acids, achieving >85% yields with Pd(PPh₃)₄ catalysis. Adapting this protocol, 6-bromonaphthalen-2-ylmethyl derivatives could couple with butan-1-amine-bearing boronates, though such reagents are less commercially prevalent.

Buchwald-Hartwig Amination

Direct amination of 2-bromomethylnaphthalene with butan-1-amine using Pd₂(dba)₃ and Xantphos ligands remains underexplored. Analogous reactions for aryl halides achieve 70–80% yields, suggesting potential for method translation.

Comparative Analysis of Methodologies

Yield and Scalability

Nucleophilic substitution offers the highest yields (82%) and scalability, as evidenced by patent-scale syntheses producing 79–82 g batches. Reductive amination lags in efficiency (65–70%) but avoids halogenated intermediates. Transition metal-catalyzed methods, while versatile, require costly catalysts and specialized equipment.

Purity and Byproduct Formation

Phase-transfer catalysis minimizes bis-alkylation byproducts to <2%, whereas elevated temperatures in nucleophilic substitutions increase impurity levels to 15%. Reductive amination produces negligible byproducts but demands rigorous moisture control.

Industrial and Environmental Considerations

Cost-Effectiveness

The chloromethylnaphthalene route is economically favorable, utilizing inexpensive SOCl₂ ($0.50/mol) and avoiding precious metal catalysts. Conversely, Suzuki couplings incur higher costs due to Pd catalysts ($120/g).

Green Chemistry Metrics

Water-based workups in phase-transfer catalysis reduce organic solvent use by 40% compared to Grignard methods. However, SOCl₂ generates HCl waste, necessitating neutralization protocols .

Q & A

Q. Why do computational models fail to predict certain properties of amines, and how can this be addressed?

  • Methodological Answer :
  • Electron Correlation : DFT methods (e.g., B3LYP-D3) often underestimate amine H-bonding. Use post-Hartree-Fock methods (MP2, CCSD(T)) for accurate dimerization energies .
  • Data Augmentation : Train machine learning models on hybrid datasets (experimental + high-level computational data) to improve predictions of solubility and reactivity.

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